

An In-depth Technical Guide to (S)-(-)-Felodipine-d5: Chemical Properties and Structure

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Compound of Interest		
Compound Name:	(S)-(-)-Felodipine-d5	
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Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of (S)-(-)-Felodipine-d5, a deuterated isotopologue of the S-enantiomer of Felodipine. Felodipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] The introduction of deuterium at the ethyl ester group of the S-enantiomer offers a valuable tool for pharmacokinetic and metabolic studies, serving as an internal standard in analytical methods. This document details the physicochemical properties, structural information, and the established mechanism of action of its non-deuterated counterpart, (S)-Felodipine. Furthermore, it outlines detailed, plausible experimental protocols for its synthesis, purification, and analysis, based on established chemical principles and available literature.

Chemical Properties and Structure

(S)-(-)-Felodipine-d5 is the deuterated S-enantiomer of Felodipine, a second-generation calcium channel blocker. The deuterium labeling is specifically at the ethyl ester group.

Structure

The chemical structure of **(S)-(-)-Felodipine-d5** is depicted below:



(Image of the chemical structure of **(S)-(-)-Felodipine-d5** would be placed here in a real document)

IUPAC Name: 3-O-methyl 5-O-(ethyl-d5) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-(-)-Felodipine-d5** and its non-deuterated parent compound, Felodipine, are presented in Table 1 for comparative analysis.

Property	(S)-(-)-Felodipine- d5	Felodipine (racemic)	Reference(s)
Molecular Formula	C18H14D5Cl2NO4	C18H19Cl2NO4	[2]
Molecular Weight	389.3 g/mol	384.25 g/mol	[2]
CAS Number	6485-58-1 (for Ethyld5 iodide)	72509-76-3	[1]
Appearance	Light yellow crystalline powder (inferred)	Slightly yellowish, crystalline powder	
Melting Point	Not explicitly available	145 °C	
Solubility	Insoluble in water; Soluble in dichloromethane and ethanol (inferred)	Insoluble in water; freely soluble in Dichloromethane and ethanol	
LogP	Not explicitly available	4.36	•

Table 1. Physicochemical Properties of **(S)-(-)-Felodipine-d5** and Felodipine.

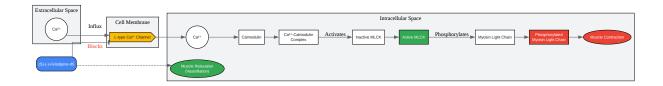
Mechanism of Action and Signaling Pathway

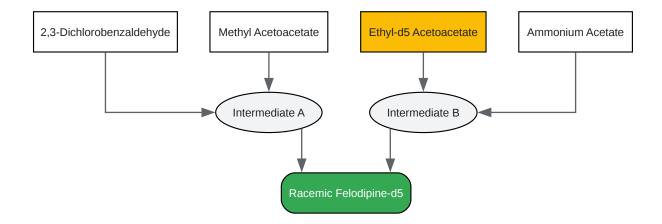
Felodipine exerts its therapeutic effect by blocking voltage-gated L-type calcium channels, primarily in vascular smooth muscle cells. This action leads to vasodilation and a subsequent



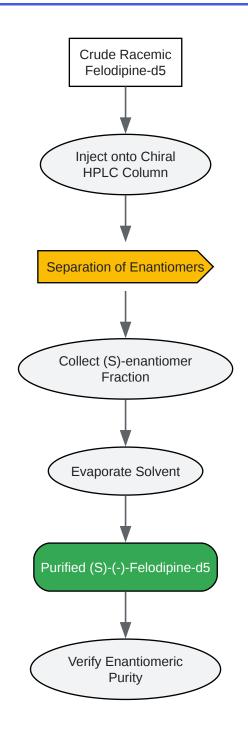
reduction in blood pressure. The S-enantiomer of Felodipine is known to be the more pharmacologically active isomer.

The downstream signaling pathway initiated by the blockage of L-type calcium channels in vascular smooth muscle cells is illustrated in the following diagram:









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References

- 1. Ethyl iodide Wikipedia [en.wikipedia.org]
- 2. Ethyl Iodide D5 | CAS No- 6485-58-1 | Simson Pharma Limited [simsonpharma.com]
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